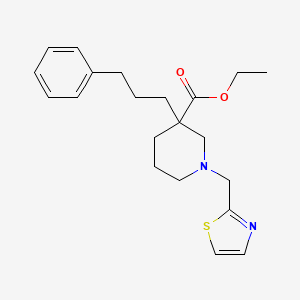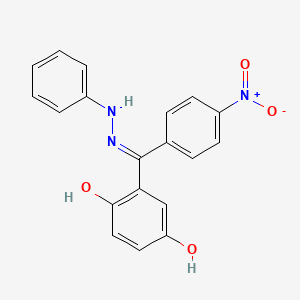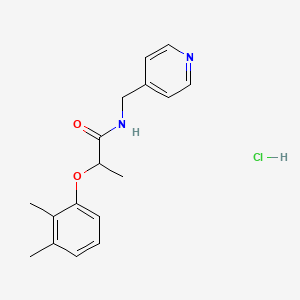
ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By inhibiting BTK, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate can block these signaling pathways and induce cell death in cancer cells and suppress the activity of immune cells in autoimmune diseases.
Biochemical and Physiological Effects:
ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated good tissue penetration and distribution, with high concentrations in lymphoid tissues, where BTK is highly expressed. ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate is its specificity for BTK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, like any other drug, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has its limitations. One of the main limitations is the potential for drug resistance, which can develop over time and limit the effectiveness of the treatment. Additionally, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate may have off-target effects that could lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the development of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate. One potential direction is the combination of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate with other drugs to enhance its efficacy and overcome drug resistance. Another direction is the development of biomarkers to identify patients who are most likely to benefit from ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate treatment. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate in different types of cancer and autoimmune diseases.
Métodos De Síntesis
The synthesis of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate involves several steps, including the reaction of 3-phenylpropylamine with 2-bromo-1-(thiazol-2-yl)ethanone to produce the intermediate compound. This is followed by the reaction of the intermediate with ethyl 3-piperidinecarboxylate to produce the final product.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. In preclinical studies, this compound has shown potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and multiple myeloma. Additionally, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-2-25-20(24)21(11-6-10-18-8-4-3-5-9-18)12-7-14-23(17-21)16-19-22-13-15-26-19/h3-5,8-9,13,15H,2,6-7,10-12,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXJFDMBBZOISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=NC=CS2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6062722.png)


![3-[2-(1,4'-bipiperidin-1'-yl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B6062734.png)
![3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6062745.png)
![ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)
![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6062757.png)
![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6062763.png)
![5-chloro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062786.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide](/img/structure/B6062790.png)

![2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol](/img/structure/B6062809.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6062816.png)
![1-(4-fluorobenzyl)-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6062817.png)